N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride
Overview
Description
Protonitazene (hydrochloride) is a benzimidazole derivative with potent opioid effects. It has been sold over the internet as a designer drug since 2019 and has been identified in various countries, including European nations, Canada, the United States, and Australia . Protonitazene (hydrochloride) is classified as a novel opioid of the benzimidazole sub-class and is structurally dissimilar from fentanyl . It was developed by a Swiss pharmaceutical company in the 1950s as an alternative to morphine but was never adopted due to severe side effects .
Mechanism of Action
Target of Action
Protonitazene hydrochloride is a novel opioid of the benzimidazole subclass . Its primary targets are the µ- (MOR), ẟ- (DOR) and κ- (KOR) opioid receptors . These receptors are primarily found in the central nervous system and are involved in pain perception, reward, and addictive behaviors.
Mode of Action
Protonitazene hydrochloride acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them . This activation mimics the action of endogenous opioids, leading to a decrease in the perception of pain and potentially causing euphoria.
Result of Action
The activation of opioid receptors by Protonitazene hydrochloride leads to analgesic effects, similar to those of morphine and other opioids . . Overdose can lead to severe respiratory depression and death .
Action Environment
The action of Protonitazene hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy and safety. Also, genetic factors can influence how an individual metabolizes the drug, potentially leading to variations in response .
Biochemical Analysis
Biochemical Properties
Protonitazene hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is rapidly metabolized in human liver microsomes (HLM) and human S9 (HS9) fractions . The metabolic phenotyping showed CYP2D6, CYP2B6, and CYP2C8 as the major hepatic enzymes responsible for the metabolism of Protonitazene hydrochloride .
Cellular Effects
Protonitazene hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Protonitazene hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Protonitazene hydrochloride shows changes in its effects. It is rapidly metabolized in both HLM and HS9 with over 95% depletion within 60 minutes .
Dosage Effects in Animal Models
The effects of Protonitazene hydrochloride vary with different dosages in animal models
Metabolic Pathways
Protonitazene hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as CYP2D6, CYP2B6, and CYP2C8 .
Preparation Methods
The synthesis of Protonitazene (hydrochloride) involves several steps. The key synthetic route includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Nitration: The benzimidazole core is then nitrated to introduce the nitro group.
Alkylation: The nitrated benzimidazole is alkylated with a suitable alkyl halide to introduce the propoxyphenyl group.
Reduction: The nitro group is reduced to an amine.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Protonitazene (hydrochloride) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole core can undergo substitution reactions to introduce different functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. Major products formed from these reactions include various substituted benzimidazoles and their derivatives .
Scientific Research Applications
Protonitazene (hydrochloride) has several scientific research applications:
Biology: It is studied for its potent opioid effects and its interaction with opioid receptors.
Medicine: Although not used clinically, it is researched for its potential analgesic effects.
Industry: It is used in forensic toxicology for the detection of novel synthetic opioids in biological samples.
Comparison with Similar Compounds
Protonitazene (hydrochloride) is structurally similar to other benzimidazole derivatives such as etonitazene, metonitazene, and isotonitazene . These compounds share a similar core structure but differ in their substituents, leading to variations in their potency and effects. Protonitazene (hydrochloride) is unique due to its specific substituents, which contribute to its high potency and distinct pharmacological profile .
Similar Compounds
- Etonitazene
- Metonitazene
- Isotonitazene
Properties
IUPAC Name |
N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3.ClH/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFAZCCRNXARMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342657 | |
Record name | Protonitazene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119276-01-6 | |
Record name | Protonitazene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119276016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protonitazene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protonitazene hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7BW6G9YJP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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